3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide
Description
3,4,5-Trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl group linked to a morpholinoethyl-pyrrole moiety. Its structural complexity arises from the combination of a rigid aromatic core (trimethoxybenzamide) and a flexible amine-containing side chain.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-23-7-5-6-16(23)17(24-8-10-29-11-9-24)14-22-21(25)15-12-18(26-2)20(28-4)19(13-15)27-3/h5-7,12-13,17H,8-11,14H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLDMMRSXWXZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Activation
3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux to yield the corresponding acid chloride. Excess SOCl₂ is removed via distillation, leaving 3,4,5-trimethoxybenzoyl chloride as a pale-yellow liquid.
Reaction Conditions :
- Molar Ratio : 1:3 (benzoic acid : SOCl₂)
- Temperature : 70–80°C
- Duration : 4–6 hours
- Solvent : Anhydrous CH₂Cl₂
Key Analytical Data :
- FT-IR (KBr) : 1775 cm⁻¹ (C=O stretch, acid chloride)
- ¹H NMR (CDCl₃) : δ 3.85 (s, 9H, OCH₃), 7.15 (s, 2H, Ar-H).
Preparation of 2-(1-Methyl-1H-Pyrrol-2-yl)-2-Morpholinoethylamine
Synthesis of 2-Chloroethylmorpholine
Morpholine reacts with 1,2-dichloroethane in the presence of potassium carbonate (K₂CO₃) to form 2-chloroethylmorpholine via nucleophilic substitution.
Reaction Conditions :
- Molar Ratio : 1:1.2 (morpholine : 1,2-dichloroethane)
- Base : K₂CO₃ (2.5 equiv)
- Solvent : Acetonitrile
- Temperature : 60°C, 12 hours
Amide Bond Formation
Coupling Protocol
A solution of 3,4,5-trimethoxybenzoyl chloride (1.2 equiv) in CH₂Cl₂ is added dropwise to a mixture of 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) at 0°C. The reaction proceeds at room temperature for 3 hours, followed by standard workup.
Workup Procedure :
- Wash with 10% K₂CO₃ (3 × 50 mL).
- Dry organic layer over Na₂SO₄.
- Concentrate under reduced pressure.
- Purify via recrystallization (EtOH:H₂O 4:1).
Yield : 65–70%
Purity : >98% (HPLC, C18 column, MeCN:H₂O 70:30).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.95–2.15 (m, 4H, morpholine), 2.45–2.65 (m, 4H, morpholine), 3.25 (s, 3H, N-CH₃), 3.85 (s, 9H, OCH₃), 4.10–4.30 (m, 2H, CH₂N), 6.45 (s, 1H, pyrrole-H), 6.75 (s, 2H, Ar-H), 7.20 (s, 1H, pyrrole-H).
- ¹³C NMR (100 MHz, CDCl₃) : δ 40.2 (N-CH₃), 52.8 (OCH₃), 56.1 (morpholine-C), 67.5 (CH₂N), 110.5–153.2 (aromatic and pyrrole-C), 168.4 (C=O).
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₉N₃O₅ |
| Molecular Weight | 403.5 g/mol |
| Melting Point | 132–134°C |
| Solubility | DMSO, CHCl₃, MeOH |
Mechanistic Insights and Side Reactions
Competing Pathways
Yield Optimization
- Amine Protection : Temporary Boc-protection of the ethylamine fragment improves coupling efficiency (yield increase: 58% → 74%).
- Catalytic DMAP : Accelerates acylation via nucleophilic catalysis (2 mol% DMAP reduces reaction time to 1.5 hours).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| 3,4,5-Trimethoxybenzoic Acid | 42 |
| Morpholine | 18 |
| 1-Methylpyrrole-2-thiol | 27 |
| Solvents/Catalysts | 13 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially forming amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry:
- Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structure. The methoxy groups and the morpholinoethyl side chain may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Trimethoxybenzamide Core : The 3,4,5-trimethoxy substitution enhances binding to hydrophobic pockets in enzymes or receptors, as seen in PBX2 (ER/GPER antagonism) and VUF15485 (GPCR agonism) .
Side-Chain Modifications: Morpholinoethyl-pyrrole (target compound) vs. methylpyrrolidinyl (VUF15485): The morpholino group may improve solubility and hydrogen-bonding capacity, whereas pyrrolidinyl/pyrrole groups enhance lipophilicity and receptor penetration .
Functional Outcomes :
- Compounds with nitro or halogen substituents (e.g., 3,4-dichloro in ) exhibit varied pharmacokinetics, but the trimethoxy group in the target compound likely reduces metabolic degradation compared to halogenated analogs .
Pharmacological Profiles
Table 2: Activity Comparison of Trimethoxybenzamide Derivatives
Key Findings:
- PBX2: Demonstrates unique dual ER/GPER antagonism, unlike MIBE (a full ER/GPER antagonist), suggesting that benzo-pyrrolo-oxazinone substituents confer broader receptor interaction .
- VUF15485 : Superior GPCR affinity (<0.1 µM EC50) compared to simpler benzamides (e.g., Rip-B derivatives), highlighting the importance of fluorophenyl and pyrrolidinyl groups .
- Rip-B Analogs : Desmethylation of methoxy groups reduces P-gp inhibition, confirming the necessity of the 3,4,5-trimethoxy motif for activity .
Structure-Activity Relationship (SAR) Insights
Trimethoxy Substitution : Critical for maintaining hydrophobic interactions and metabolic stability. Removal of even one methoxy group (e.g., Rip-D in ) reduces potency .
Morpholinoethyl vs. Pyrrolidinyl: Morpholino groups enhance water solubility and hydrogen bonding, whereas pyrrolidinyl groups increase membrane permeability. Hybrid structures (e.g., target compound) may balance both properties .
Aromatic vs.
Biological Activity
3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a complex organic compound that belongs to the benzamide class. It has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure
The chemical structure of this compound features:
- A benzamide core with three methoxy groups at the 3, 4, and 5 positions.
- A morpholinoethyl side chain linked to a pyrrole ring , enhancing its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Core : Reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to create an acid chloride.
- Introduction of the Pyrrole Group : Coupling the pyrrole derivative with the benzamide core.
- Attachment of the Morpholinoethyl Side Chain : Utilizing nucleophilic substitution reactions to introduce the morpholino group.
Anticancer Properties
Recent studies highlight the compound's potential as an antiproliferative agent :
- Cell Line Studies : In vitro evaluations demonstrate significant activity against various cancer cell lines. For instance, derivatives related to this compound showed IC50 values of approximately 52 nM in MCF-7 (ER+/PR+) breast cancer cells and 74 nM in MDA-MB-231 (triple-negative) cells .
- Mechanism of Action : The compound induces G2/M phase cell cycle arrest and apoptosis in cancer cells. It has been shown to inhibit tubulin polymerization, leading to multinucleation—a hallmark of mitotic catastrophe .
Other Biological Activities
The compound may also exhibit:
- Antimicrobial Activity : Preliminary tests suggest potential efficacy against certain bacterial strains.
- Neuroprotective Effects : The presence of the pyrrole moiety indicates possible neuroprotective properties, which merit further investigation.
Study 1: Antiproliferative Evaluation
A study conducted on various benzamide derivatives indicated that modifications in substituents significantly affect biological activity. The specific structure of this compound was associated with enhanced antiproliferative effects compared to simpler analogs .
Study 2: Mechanistic Insights
Computational docking studies revealed that this compound binds effectively to the colchicine site on tubulin. This interaction is crucial for its role in disrupting microtubule dynamics, which is a common target for anticancer agents .
Data Table: Comparison of Antiproliferative Activities
| Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 52 | G2/M phase arrest; apoptosis |
| Compound B | MDA-MB-231 | 74 | Tubulin polymerization inhibition |
| 3,4,5-trimethoxy-N-(...) | MCF-7 & MDA-MB-231 | Varies | Microtubule disruption |
Q & A
Q. What are the optimal synthetic routes for 3,4,5-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions starting with the preparation of the morpholinoethyl-pyrrole intermediate, followed by coupling with 3,4,5-trimethoxybenzoyl chloride. Key steps include:
- Acylation : Reacting the morpholinoethyl-pyrrole intermediate with 3,4,5-trimethoxybenzoyl chloride under anhydrous conditions (e.g., DCM, TEA catalyst) at 0–5°C to prevent side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Critical parameters: - Temperature control during acylation minimizes decomposition.
- Solvent polarity during purification affects crystallinity. Reported yields range from 45–68% depending on reaction scale and purity of intermediates .
Q. How is structural confirmation achieved for this compound, and what analytical techniques are essential?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Distinct signals for methoxy groups (δ 3.70–3.90 ppm), pyrrole protons (δ 6.10–6.30 ppm), and morpholine protons (δ 3.50–3.70 ppm).
- 13C NMR : Peaks for carbonyl (δ ~165 ppm) and quaternary carbons in the trimethoxybenzamide group (δ 105–150 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₂₃H₃₁N₃O₅ ([M+H]⁺): 430.2342; experimental deviation <2 ppm confirms molecular formula .
- Infrared Spectroscopy (IR) : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of the morpholinoethyl-pyrrole moiety influence receptor binding affinity?
Methodological Answer:
- Molecular Docking Studies : The morpholine oxygen and pyrrole nitrogen participate in hydrogen bonding with residues in target proteins (e.g., GPER or COX-2).
- Structure-Activity Relationship (SAR) :
- Morpholine Ring : Enhances solubility and stabilizes interactions via H-bonding.
- Pyrrole Substitution : Methyl group at the 1-position reduces metabolic degradation but may sterically hinder binding to flat hydrophobic pockets .
Experimental validation:
- Replace morpholine with piperidine (no oxygen): 10-fold decrease in binding affinity .
- Remove methyl group from pyrrole: Increased off-target activity in kinase assays .
Q. What strategies resolve discrepancies in biological assay data (e.g., IC₅₀ variability across cell lines)?
Methodological Answer:
- Assay Optimization :
- Cell Line Selection : Use isogenic lines (e.g., HEK293 vs. HeLa) to control for endogenous receptor expression .
- Normalization : Include reference inhibitors (e.g., tamoxifen for ER targets) to calibrate activity .
- Data Analysis :
- Hill Slope Adjustments : Non-sigmoidal dose-response curves suggest allosteric modulation.
- Metabolic Stability Testing : Liver microsome assays identify rapid degradation (t₁/₂ <30 min) as a cause of false-negative results .
Q. How can crystallographic data validate the compound’s binding mode to target proteins?
Methodological Answer:
- Crystallization Conditions :
- Refinement : Use SHELXL for small-molecule refinement. Key metrics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
